molecular formula C10H19BrO2 B11947665 Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- CAS No. 61898-60-0

Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)-

Cat. No.: B11947665
CAS No.: 61898-60-0
M. Wt: 251.16 g/mol
InChI Key: XCXVFSTWZZFOQT-SECBINFHSA-N
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Description

Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- is an organic compound with a complex structure It is an ester derivative of pentanoic acid, featuring a bromoethyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include:

    Catalysts: Sulfuric acid or hydrochloric acid

    Temperature: Reflux conditions (around 60-80°C)

    Solvent: Anhydrous ethanol

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microreactor technology can enhance the yield and purity of the product by providing precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The ester group can be reduced to the corresponding alcohol or oxidized to the corresponding acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products

    Substitution: Formation of ethyl 3-(2-hydroxyethyl)-4-methylpentanoate.

    Oxidation: Formation of 3-(2-bromoethyl)-4-methylpentanoic acid.

    Reduction: Formation of 3-(2-bromoethyl)-4-methylpentanol.

Scientific Research Applications

Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- involves its interaction with specific molecular targets. The bromoethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This can lead to changes in enzyme activity or gene expression, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

    Ethyl bromoacetate: Similar in structure but lacks the methyl and additional carbon chain.

    Ethyl 2-bromopropionate: Contains a bromine atom but differs in the carbon chain length and branching.

    Ethyl 3-bromobutyrate: Similar ester structure but with different carbon chain configuration.

Uniqueness

Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- is unique due to its specific combination of functional groups and stereochemistry.

Properties

CAS No.

61898-60-0

Molecular Formula

C10H19BrO2

Molecular Weight

251.16 g/mol

IUPAC Name

ethyl (3S)-3-(2-bromoethyl)-4-methylpentanoate

InChI

InChI=1S/C10H19BrO2/c1-4-13-10(12)7-9(5-6-11)8(2)3/h8-9H,4-7H2,1-3H3/t9-/m1/s1

InChI Key

XCXVFSTWZZFOQT-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](CCBr)C(C)C

Canonical SMILES

CCOC(=O)CC(CCBr)C(C)C

Origin of Product

United States

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